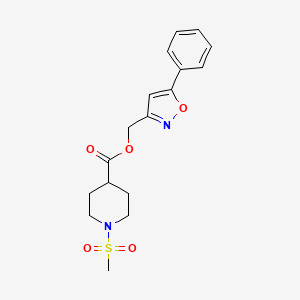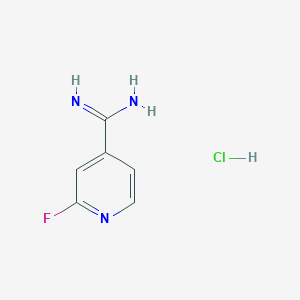methanol CAS No. 303151-76-0](/img/structure/B2805491.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol: is a complex organic compound that features both pyridine and phenyl groups. The presence of chloro and trifluoromethyl substituents adds to its unique chemical properties, making it a compound of interest in various fields of scientific research.
Wirkmechanismus
Target of Action
It’s known that this compound is often used in organic synthesis reactions as a catalyst, reagent, and intermediate .
Mode of Action
It’s known to exhibit high reactivity, which suggests it may interact with its targets through covalent bonding or other chemical interactions .
Pharmacokinetics
Its physical properties such as boiling point (50-55 °c/11 mmhg), melting point (16-20 °c), and density (1524 g/mL at 25 °C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Given its high reactivity, it’s likely to induce significant changes in the molecular structure of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from heat sources and high temperatures . It should also be handled with appropriate protective equipment to avoid skin contact and inhalation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with 2,4-dichlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2,4-Dichlorophenylmethanol
- 3-Trifluoromethyl-2-pyridinylmethanol
Uniqueness
What sets 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol apart from similar compounds is its combination of chloro and trifluoromethyl groups on both the pyridine and phenyl rings
Eigenschaften
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-7-1-2-8(9(15)4-7)12(21)11-10(16)3-6(5-20-11)13(17,18)19/h1-5,12,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLSJRCBDDXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2805411.png)
![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)


![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2805418.png)
![2,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2805420.png)
![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)






